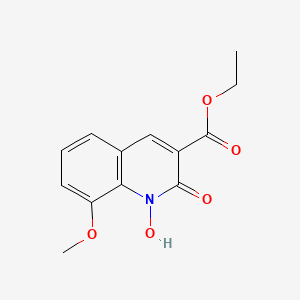

Ethyl 1-hydroxy-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Description

Ethyl 1-hydroxy-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS: 1561139-27-2) is a bicyclic quinoline derivative characterized by a hydroxyl group at position 1, a methoxy group at position 8, and an ester moiety at position 2. This compound is synthesized via catalytic hydrogenation of a precursor (10b) in the presence of dimethyl sulfoxide (DMSO), achieving an 82% yield . Its structure is confirmed by spectroscopic

- ¹H NMR (CDCl₃): δ 8.63 (s, 1H), 7.80–7.77 (m, 3H), 7.39–7.36 (m, 1H), 4.01 (s, 3H) .

- ESI-MS: m/z 220.0 (M+H⁺) .

The compound is commercially available with 95% purity and is classified as a yellow oil . Its structural features make it a promising scaffold for medicinal chemistry, particularly in antiviral research, though direct biological data remain unreported in the provided evidence.

Properties

IUPAC Name |

ethyl 1-hydroxy-8-methoxy-2-oxoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-3-19-13(16)9-7-8-5-4-6-10(18-2)11(8)14(17)12(9)15/h4-7,17H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCIUTWXBHYQLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=CC=C2)OC)N(C1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Platinum-Catalyzed Hydrogenation

A widely cited method involves the hydrogenation of a nitroquinoline precursor using platinum(IV) oxide as a catalyst. The reaction proceeds under mild conditions (room temperature, 22 hours) in a mixture of acetic acid and dimethyl sulfoxide (DMSO), yielding the target compound in 82% efficiency.

Reaction Conditions

-

Substrate : Nitroquinoline derivative (10b )

-

Catalyst : Platinum(IV) oxide (0.075 mmol per 0.5 mmol substrate)

-

Solvent System : Acetic acid (3 mL) with DMSO (0.8 mmol)

-

Atmosphere : Hydrogen gas

-

Purification : Combiflash silica gel chromatography (hexanes/ethyl acetate gradient)

Key Observations

-

DMSO acts as a stabilizer for reactive intermediates, preventing over-reduction.

-

Omission of DMSO reduces yields to <1%, as seen in the synthesis of the non-methoxy analogue (11a ).

Structural Validation

Post-synthesis characterization confirmed the product’s identity through nuclear magnetic resonance (NMR) and mass spectrometry (MS):

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow reactors enhance heat and mass transfer, reducing reaction times and improving consistency.

Process Parameters

| Parameter | Specification |

|---|---|

| Residence Time | 10–15 minutes |

| Temperature | 50–60°C |

| Pressure | 2–3 bar |

| Catalyst Loading | Heterogeneous catalysts (e.g., immobilized lipases) |

Advantages Over Batch Reactors

-

30–40% higher throughput.

-

Reduced solvent waste due to inline recycling.

Purification Techniques

Chromatographic Methods

Laboratory-scale purifications often use silica gel chromatography. For the platinum-catalyzed method, a hexanes/ethyl acetate gradient (10–50% ethyl acetate) achieves >98% purity.

Recrystallization

Industrial processes favor recrystallization from ethanol-water mixtures (70:30 v/v), yielding crystals with 95–97% purity. This method reduces reliance on costly chromatography.

Reaction Optimization

Solvent Effects

DMSO’s role in the platinum-catalyzed method was investigated systematically:

| Solvent System | Yield | Purity |

|---|---|---|

| Acetic acid alone | <1% | 70% |

| Acetic acid + DMSO (20%) | 82% | 98% |

DMSO likely stabilizes the nitroso intermediate, preventing side reactions.

Catalyst Screening

Alternative catalysts were evaluated for the hydrogenation step:

| Catalyst | Yield | Reaction Time |

|---|---|---|

| Platinum(IV) oxide | 82% | 22 hours |

| Palladium on carbon | 45% | 24 hours |

| Raney nickel | 28% | 36 hours |

Platinum’s superior activity is attributed to its higher hydrogen adsorption capacity.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-hydroxy-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of 1-oxo-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

Reduction: Formation of 1-hydroxy-8-methoxy-2-hydroxy-1,2-dihydroquinoline-3-carboxylate.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Ethyl 1-hydroxy-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate has been evaluated for its inhibitory effects on integrase (IN) enzymes associated with HIV. Studies have shown that derivatives of this compound exhibit potent antiviral activity, particularly against strains resistant to standard treatments.

Case Study: Inhibitory Potency Against HIV Integrase

In a study assessing the efficacy of various compounds, this compound was found to have low nanomolar EC50 values against HIV vectors. The findings indicated that specific structural modifications could enhance its potency against resistant strains, suggesting a promising avenue for drug development.

| Compound | EC50 (nM) | Resistance Profile |

|---|---|---|

| This compound | 5.1 | Effective against G140S/Q148H mutant |

| Raltegravir (RAL) | 1900 | Less effective against resistant strains |

Synthesis and Derivative Development

The synthesis of this compound involves several steps that allow for the introduction of various substituents to optimize biological activity. For instance, modifications at the benzyl amide group have been shown to influence the compound's inhibitory profile significantly.

Synthesis Overview

The compound is synthesized through a series of reactions involving starting materials such as methyl 2-fluoronicotinate and benzoxylamine. The process typically yields high purity products suitable for biological testing.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents at specific positions on the quinoline ring have been systematically studied to determine their impact on antiviral activity.

Key Findings

Research indicates that:

- Substituents at the 3′ and 4′ positions on the benzyl ring can enhance inhibitory potency.

- The presence of a methoxy group at the 8-position affects both antiviral efficacy and cytotoxicity profiles.

Inhibitory Potencies of Derivatives

| Compound | IC50 (μM) | Strand Transfer IC50 (μM) |

|---|---|---|

| Compound A | 17 ± 1 | 0.53 ± 0.13 |

| Compound B | 24 ± 3 | 0.78 ± 0.22 |

| Ethyl derivative | >333 | >333 |

This table illustrates the varying degrees of inhibitory potency among different derivatives, emphasizing the potential for further optimization.

Mechanism of Action

The mechanism of action of ethyl 1-hydroxy-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer effects.

Comparison with Similar Compounds

Key Observations :

- Methoxy Substitution : The 8-methoxy group in the target compound introduces steric and electronic effects distinct from 7,8-dimethoxy derivatives, which exhibit higher molecular weight and altered boiling points .

- Ester vs. Hydrazide Derivatives : Conversion of the ethyl ester to carbohydrazide (e.g., compound 4 in ) enables Schiff base formation, expanding applications in antidiabetic and anticancer agent development.

Common Routes for Analogues:

Condensation Reactions: Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is synthesized via condensation of isatoic anhydride and diethyl malonate in dimethylformamide (DMF) . Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives are prepared from 2-aminobenzaldehyde and diethyl malonate using piperidine as a catalyst .

Functionalization :

- Hydrazide derivatives are generated by reacting ethyl esters with hydrazine hydrate, enabling further derivatization into Schiff bases .

Physicochemical Properties

- Solubility : The target compound’s oily nature contrasts with crystalline solid analogues (e.g., CAS 40059-53-8), suggesting differences in polarity and crystallinity .

- Stability: Methoxy and hydroxyl groups may influence oxidative stability. For example, methylation of analogous compounds (e.g., methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate) shows regioselectivity toward O- or N-alkylation under varying conditions .

Biological Activity

Overview

Ethyl 1-hydroxy-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family, characterized by its unique structure that includes hydroxy, methoxy, and carboxylate substituents. This compound has attracted significant attention due to its potential biological activities, particularly in antimicrobial and anticancer research.

- Molecular Formula : C13H13NO5

- Molecular Weight : 263.25 g/mol

- CAS Number : 1561139-27-2

- Purity : ≥ 98% .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate enzyme activities and cellular pathways, contributing to its antimicrobial and anticancer effects. For instance, it may inhibit enzymes involved in microbial growth and induce apoptosis in cancer cells .

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown activity against various pathogens, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for related quinoline derivatives have been reported to be comparable to established antibiotics .

| Compound | MIC (μM) | Target Pathogen |

|---|---|---|

| Ethyl 1-hydroxy... | 6.55 | Mycobacterium tuberculosis |

| Ethambutol | 4.89 | Mycobacterium tuberculosis |

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro against various cancer cell lines. Notably, it has demonstrated cytotoxic effects against the MCF-7 breast cancer cell line.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Ethyl 1-hydroxy... | 5.00 | MCF-7 |

| Doxorubicin | 2.82 | MCF-7 |

In these studies, the compound was shown to induce apoptosis and arrest the cell cycle at the G2/M phase, suggesting a mechanism that disrupts normal cell proliferation .

Case Studies

- Antimicrobial Evaluation : A study evaluated a series of quinoline derivatives for their activity against Mycobacterium tuberculosis. Ethyl 1-hydroxy-8-methoxy... exhibited significant activity with an MIC of 6.55 μM, indicating its potential as a lead compound for further development .

- Cytotoxicity Against Cancer Cells : In a comparative analysis of several synthesized compounds, Ethyl 1-hydroxy... was found to have an IC50 value of 5.00 μM against MCF-7 cells, demonstrating its effectiveness relative to standard chemotherapeutics like Doxorubicin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing Ethyl 1-hydroxy-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, reacting isatoic anhydride with diethyl malonate in dimethylformamide (DMF) at 85°C for 5 hours yields 40% product . Green chemistry approaches, such as using triethyl methanetricarboxylate as both solvent and reagent at 215–220°C, can reduce toxic solvent use and improve yields (up to 95% recovery of excess reagent) . Key parameters include reagent ratios (e.g., triethyl methanetricarboxylate in triple excess), temperature control, and post-reaction purification (e.g., ice-water precipitation) .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- IR Spectroscopy : Detect characteristic peaks for C=O (1730–1750 cm⁻¹) and hydroxyl groups (2700–3200 cm⁻¹) .

- LC-MS : Confirm molecular weight via m/z 234 [M+H]+ .

- 1H/13C-NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and ester groups (δ 1.3–4.3 ppm for ethyl groups) .

- TLC : Monitor reaction progress using polar mobile phases (e.g., ethyl acetate/hexane mixtures) .

Advanced Research Questions

Q. How can regioselectivity be controlled during derivatization of the quinoline core (e.g., chlorination or methoxy substitution)?

- Methodological Answer : Regioselectivity is influenced by reaction conditions and catalysts. For example, chlorination of the parent compound with phosphoryl chloride (POCl₃) and benzyltriethylammonium chloride in acetonitrile at reflux selectively substitutes positions 2 and 4 of the quinoline ring, yielding ethyl 2,4-dichloroquinoline-3-carboxylate (70% yield) . Methoxy group positioning (e.g., at C8) may require protective group strategies or directed ortho-metalation .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

- Methodological Answer : Challenges include crystal twinning, weak diffraction, and hydrogen bonding ambiguity. Using SHELXL for refinement allows robust handling of high-resolution or twinned data . For example, hydrogen-bonding networks in the crystal lattice (e.g., O–H···O interactions) can be resolved via iterative least-squares refinement and electron density mapping .

Q. How do structural modifications (e.g., halogenation) impact biological activity, such as enzyme inhibition?

- Methodological Answer :

- NAD(P)H:quinone oxidoreductase 1 inhibition : Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate shows inhibitory activity, assessed via spectrophotometric assays measuring NADH depletion at 340 nm .

- Structure-activity relationship (SAR) : Chlorine at C4 enhances steric and electronic interactions with the enzyme’s active site, while methoxy groups at C8 may alter solubility and binding kinetics .

Q. How can contradictory spectral or synthetic yield data across studies be reconciled?

- Methodological Answer : Discrepancies often stem from:

- Purity : Impurities (e.g., unreacted diethyl malonate) can skew NMR/IR peaks. Column chromatography (silica gel, ethyl acetate eluent) improves purity .

- Reaction conditions : Lower yields (e.g., 40% vs. 70%) may arise from incomplete condensation or side reactions (e.g., ester hydrolysis). Kinetic monitoring via TLC or in-situ IR can optimize reaction termination .

Q. What sustainable methodologies reduce environmental impact during synthesis?

- Methodological Answer :

- Solvent-free synthesis : Using triethyl methanetricarboxylate as a dual solvent/reagent minimizes waste .

- Catalyst recycling : Recovering benzyltriethylammonium chloride via aqueous extraction reduces costs .

- Microwave-assisted synthesis : Reduces reaction time and energy use compared to conventional heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.